1,4-Piperazinedicarboxamide, n1,n4-bis(4-chlorophenyl)-
Description
The compound 1,4-Piperazinedicarboxamide, N1,N4-bis(4-chlorophenyl)- (synonyms include N1,N4-Bis[2-(phenylthio)phenyl]-1,4-piperazinedicarboxamide and others) is a piperazine derivative functionalized with two 4-chlorophenyl groups at the N1 and N4 positions. Its molecular formula is C20H24Cl2N10, as indicated by its synonyms and structural analogs . The 4-chlorophenyl substituents contribute electron-withdrawing characteristics, influencing the compound’s polarity, solubility, and reactivity. This compound is structurally related to intermediates in pharmaceutical synthesis, such as Ranolazine derivatives , and shares motifs with antimicrobial agents .
Properties
IUPAC Name |
1-N,4-N-bis(4-chlorophenyl)piperazine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2/c19-13-1-5-15(6-2-13)21-17(25)23-9-11-24(12-10-23)18(26)22-16-7-3-14(20)4-8-16/h1-8H,9-12H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSYDAZOUDHNFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283850 | |
| Record name | 1,4-piperazinedicarboxamide, n1,n4-bis(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6269-42-7 | |
| Record name | NSC33748 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-piperazinedicarboxamide, n1,n4-bis(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinedicarboxamide, n1,n4-bis(4-chlorophenyl)- typically involves the reaction of piperazine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Piperazinedicarboxamide, n1,n4-bis(4-chlorophenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. Specifically, 1,4-Piperazinedicarboxamide, N1,N4-bis(4-chlorophenyl)- has shown promise in inhibiting tumor growth in various cancer cell lines by interfering with cellular signaling pathways that promote proliferation and survival .
-
Anti-inflammatory Properties
- The compound has been investigated for its ability to modulate inflammatory responses. It acts as an inhibitor of tumor necrosis factor-alpha (TNF-α), which is implicated in several inflammatory diseases such as rheumatoid arthritis and Crohn's disease. This inhibition can potentially lead to reduced symptoms and improved patient outcomes .
- Neurological Applications
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Case Studies
Mechanism of Action
The mechanism of action of 1,4-Piperazinedicarboxamide, n1,n4-bis(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine Cores
- N,N'-Bis(2,6-Dimethylphenyl)-1,4-Piperazinediacetamide Molecular Formula: C24H32N4O2 Key Differences: Substituted with bulky 2,6-dimethylphenyl groups instead of 4-chlorophenyl. Used as an intermediate for Ranolazine, an anti-ischemic drug, highlighting the pharmacological relevance of piperazine derivatives . Solubility: Slightly soluble in acetonitrile and chloroform, similar to the target compound’s expected solubility profile .
- N1,N4-Bis(N-(4-chlorophenyl)carbamimidoyl)piperazine-1,4-bis(carboximidamide) Molecular Formula: Likely C20H22Cl2N10 (based on naming conventions). The 4-chlorophenyl groups are retained, but the amidine structure may enhance interactions with biological targets like enzymes or DNA .
Compounds with Alternative Cores
3,6-Bis(4-chlorophenyl)-N1,N4-bis(1-phenylethyl)-1,2,4,5-tetrazine-1,4-dicarboxamide
- Core Structure : 1,2,4,5-Tetrazine (a six-membered ring with four nitrogen atoms).
- Key Differences : The tetrazine core is electron-deficient, enabling unique reactivity (e.g., inverse electron-demand Diels-Alder reactions). The 4-chlorophenyl groups enhance π-π stacking but reduce solubility compared to piperazine-based analogs .
- N1,N4-Bis(4-aminophenyl)benzene-1,4-dicarboxamide Core Structure: Benzene ring with 1,4-dicarboxamide groups. Key Differences: The rigid benzene core lacks the conformational flexibility of piperazine. Used in polymers and organic electronics, suggesting applications in materials science .
Functional Group Variations
- Schiff Bases with 4-Chlorophenyl Groups
- Example : (N1Z,N4Z)-N1,N4-bis(4-bromobenzylidene)benzene-1,4-diamine.
- Key Differences : Schiff bases (imine linkages) instead of amides. These compounds exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the 4-chlorophenyl motif may enhance biological activity in diverse scaffolds .
Biological Activity
1,4-Piperazinedicarboxamide, n1,n4-bis(4-chlorophenyl)- is a chemical compound with significant biological activity, particularly in the fields of oncology and pharmacology. This compound has been studied for its potential anticancer properties and various other therapeutic applications. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activities.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈Cl₂N₄O₂
- Molecular Weight : Approximately 372.26 g/mol
- CAS Number : 6269-42-7
The compound features a piperazine core substituted with two chlorophenyl groups, which is believed to contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of piperazine, including n1,n4-bis(4-chlorophenyl)-, exhibit potent cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- Microtubule Inhibition : Piperazine derivatives disrupt microtubule formation, which is crucial for cell division.
- Apoptosis Induction : These compounds trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : They inhibit cell cycle progression, preventing cancer cells from proliferating.
Case Studies and Research Findings
-
A study evaluated the cytotoxic effects of piperazine derivatives on several cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT-116) cancers. The results demonstrated that these compounds significantly inhibited cell growth, with some exhibiting lower GI50 values than standard chemotherapeutics like 5-fluorouracil (5-FU) .
Cell Line Compound GI50 (μM) HUH7 5a 0.5 MCF7 5b 0.8 HCT-116 5c 0.6 - Further investigations by the U.S. National Cancer Institute (NCI) confirmed that these piperazine analogues could suppress tumor growth in small-animal models, indicating their potential as effective anticancer agents .
- A molecular docking study highlighted the binding affinity of these compounds to specific targets involved in cancer progression, suggesting a rational approach for drug design based on their structural characteristics .
Other Biological Activities
In addition to anticancer properties, piperazine derivatives have shown promise in other areas:
- Antimicrobial Activity : Certain derivatives have demonstrated significant antibacterial effects against strains like Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, showcasing potential in treating neurological disorders and infections .
Summary of Findings
The biological activity of 1,4-piperazinedicarboxamide, n1,n4-bis(4-chlorophenyl)- is characterized by:
- Strong Anticancer Effects : Effective against multiple cancer types through mechanisms involving apoptosis and cell cycle inhibition.
- Potential Antimicrobial Properties : Demonstrated efficacy against several bacterial strains.
- Enzyme Inhibition Capabilities : Relevant for developing treatments for various diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 1,4-Piperazinedicarboxamide, N1,N4-bis(4-chlorophenyl)-?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted piperazine derivatives and 4-chlorophenyl groups. Key steps include:
- Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC or DCC) to link the piperazine core to 4-chlorophenyl moieties.
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred for solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., from chloroform/methanol mixtures) ensures high purity .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., monoclinic systems with hydrogen-bonding networks) .
- NMR spectroscopy : - and -NMR verify substituent positions, with aromatic protons resonating at δ 6.8–7.4 ppm and piperazine carbons at δ 40–50 ppm .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 560.38) .
Q. What are the solubility and storage guidelines for this compound?
- Methodological Answer :
- Solubility : Soluble in DMSO (>10 mM), moderately soluble in chloroform, and poorly soluble in water. Pre-dissolution in DMSO is recommended for biological assays .
- Storage : Stable at room temperature (RT) in airtight, light-protected containers. For long-term storage, desiccate at -20°C to prevent hydrolysis .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Early studies suggest:
- Receptor antagonism : Structural analogs (e.g., D3 receptor antagonists) show high affinity due to halogen-substituted aryl groups .
- Antimicrobial potential : Piperazine carboxamides with chlorophenyl groups exhibit activity against Gram-positive bacteria (MIC ~10–50 µg/mL) .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection .
- Molecular docking : Simulate interactions with target proteins (e.g., dopamine receptors) to prioritize synthetic targets .
- AI-driven synthesis planning : Tools like COMSOL Multiphysics integrate reaction path algorithms to minimize trial-and-error experimentation .
Q. How should researchers resolve contradictions in experimental vs. computational data for this compound?
- Methodological Answer :
- Cross-validation : Compare NMR/IR experimental data with density functional theory (DFT)-predicted spectra to identify discrepancies .
- Systematic variable testing : Use factorial design to isolate factors (e.g., solvent polarity, temperature) affecting reaction outcomes .
Q. What strategies improve regioselectivity in derivatization reactions involving the piperazine core?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., Boc-protected amines) to direct substitutions to desired positions .
- Catalytic systems : Palladium-based catalysts enhance cross-coupling efficiency for aryl halide intermediates .
Q. Which advanced spectroscopic techniques elucidate dynamic molecular behavior in solution?
- Methodological Answer :
- 2D NMR (NOESY/ROESY) : Maps spatial proximity of aromatic and piperazine protons to confirm conformational flexibility .
- Time-resolved fluorescence : Measures rotational diffusion rates to infer solute-solvent interactions .
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
- Methodological Answer :
- Solvent replacement : Use cyclopentyl methyl ether (CPME) or water/ethanol mixtures to reduce toxicity .
- Catalyst recycling : Immobilize enzymes (e.g., lipases) on magnetic nanoparticles for reusable amidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
